molecular formula C14H9F2N5O2 B2850933 N-(2,6-difluorobenzyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide CAS No. 1235192-31-0

N-(2,6-difluorobenzyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B2850933
CAS No.: 1235192-31-0
M. Wt: 317.256
InChI Key: QSELLNHWZXFWSF-UHFFFAOYSA-N
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Description

N-(2,6-difluorobenzyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide is a complex organic compound characterized by its unique structure and potential applications in various scientific fields. This compound features a difluorobenzyl group attached to a 1,2,4-oxadiazole ring, which is further substituted with a pyrazin-2-yl group and a carboxamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,6-difluorobenzyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide typically involves multiple steps, starting with the preparation of the difluorobenzyl intermediate. This intermediate can be synthesized through the reaction of 2,6-difluorobenzyl chloride with an appropriate nucleophile under controlled conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors to ensure consistent quality and yield. The process would likely include purification steps to remove any impurities and ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, N-(2,6-difluorobenzyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide may be used to study biological processes or as a potential lead compound in drug discovery.

Medicine: This compound has potential medicinal applications, particularly in the development of new therapeutic agents. Its ability to interact with specific molecular targets makes it a candidate for further research in pharmacology.

Industry: In industry, this compound can be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which N-(2,6-difluorobenzyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

  • Rufinamide: A related compound used as an anticonvulsant.

  • Oxadiazole derivatives: Other oxadiazole-based compounds with varying substituents.

Uniqueness: N-(2,6-difluorobenzyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide stands out due to its specific combination of functional groups and its potential applications in various fields. Its unique structure and reactivity make it a valuable compound for scientific research and industrial applications.

Properties

IUPAC Name

N-[(2,6-difluorophenyl)methyl]-3-pyrazin-2-yl-1,2,4-oxadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F2N5O2/c15-9-2-1-3-10(16)8(9)6-19-13(22)14-20-12(21-23-14)11-7-17-4-5-18-11/h1-5,7H,6H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSELLNHWZXFWSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)CNC(=O)C2=NC(=NO2)C3=NC=CN=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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